molecular formula C14H7Br2NO2 B109406 1-Amino-2,4-dibromoanthraquinone CAS No. 81-49-2

1-Amino-2,4-dibromoanthraquinone

Cat. No.: B109406
CAS No.: 81-49-2
M. Wt: 381.02 g/mol
InChI Key: ZINRVIQBCHAZMM-UHFFFAOYSA-N
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Description

1-Amino-2,4-dibromoanthraquinone is an organic compound with the molecular formula C14H7Br2NO2. It is a derivative of anthraquinone, characterized by the presence of amino and bromine substituents on the anthraquinone core. This compound is known for its applications in the synthesis of dyes and its potential biological activities .

Mechanism of Action

Target of Action

1-Amino-2,4-dibromoanthraquinone (ADBAQ) is a type of anthraquinone vat dye . The primary targets of ADBAQ are various tissue sites in rats and mice, including the liver, large intestine, urinary bladder, kidney, and lung . These tissues play crucial roles in metabolism, digestion, excretion, and respiration.

Mode of Action

ADBAQ interacts with its targets primarily through oral exposure . In cultured mammalian cells, ADBAQ causes chromosomal aberrations and sister chromatid exchange . The results varied among laboratories and among trials at the same laboratory .

Pharmacokinetics

ADBAQ is rapidly absorbed from the gastrointestinal tract and distributed to most soft tissues . The majority of ADBAQ is metabolized, and both ADBAQ and its metabolites are excreted in the feces and urine .

Result of Action

The molecular and cellular effects of ADBAQ’s action are primarily carcinogenic. ADBAQ administered in the diet caused benign and malignant liver tumors (hepatocellular adenoma and carcinoma) in rats and mice of both sexes . In rats of both sexes, it also caused cancer of the large intestine (carcinoma) and urinary bladder (transitional-cell carcinoma) and increased the combined frequency of benign and malignant kidney tumors (renal-tubule adenoma and carcinoma) . In mice of both sexes, it also caused cancer of the forestomach (squamous-cell carcinoma) and increased the combined incidence of benign and malignant lung tumors (alveolar/bronchiolar adenoma and carcinoma) .

Action Environment

ADBAQ is sensitive to long term exposure to air and light . It is insoluble in water , which may affect its bioavailability and efficacy. Occupational exposure is a significant environmental factor influencing ADBAQ’s action . Workers in plants manufacturing anthraquinone dyes may have an increased risk of cancer .

Biochemical Analysis

Biochemical Properties

1-Amino-2,4-dibromoanthraquinone is a halogenated amine. Amines are chemical bases that neutralize acids to form salts plus water . These acid-base reactions are exothermic . The exact enzymes, proteins, and other biomolecules that this compound interacts with are not yet fully identified .

Cellular Effects

This compound has been found to cause tumors at several different tissue sites in rats and mice . It has been observed to cause benign and malignant liver tumors, cancer of the large intestine, urinary bladder, and increased the combined frequency of benign and malignant kidney tumors .

Molecular Mechanism

It is known to cause mutations in some strains of bacteria but not in cultured rodent cells . In cultured mammalian cells, it caused chromosomal aberrations and sister chromatid exchange . Point mutations in the ras proto-oncogene occurred at a higher frequency in forestomach and lung tumors from the two-year carcinogenicity study of this compound-exposed mice than in spontaneous tumors from control mice not exposed to this compound .

Temporal Effects in Laboratory Settings

It is known that this compound is sensitive to long-term exposure to air and light

Dosage Effects in Animal Models

In animal models, oral exposure to this compound caused tumors at several different tissue sites in rats and mice

Metabolic Pathways

It is rapidly absorbed from the gastrointestinal tract and distributed to most soft tissues . The majority of this compound is metabolized, and both this compound and its metabolites are excreted in the feces and urine .

Preparation Methods

1-Amino-2,4-dibromoanthraquinone can be synthesized through various methods. One common synthetic route involves the bromination of 1-aminoanthraquinone. The process typically includes dissolving 1-aminoanthraquinone in a suitable solvent, such as dimethylformamide (DMF), followed by the addition of bromine. The reaction yields this compound with high purity and excellent yields . Industrial production methods often involve similar bromination reactions, ensuring scalability and consistency in product quality .

Chemical Reactions Analysis

1-Amino-2,4-dibromoanthraquinone undergoes various chemical reactions, including:

Major products formed from these reactions include substituted anthraquinones, which are valuable intermediates in dye synthesis .

Scientific Research Applications

1-Amino-2,4-dibromoanthraquinone has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

1-amino-2,4-dibromoanthracene-9,10-dione
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InChI

InChI=1S/C14H7Br2NO2/c15-8-5-9(16)12(17)11-10(8)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,17H2
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InChI Key

ZINRVIQBCHAZMM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3Br)Br)N
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Molecular Formula

C14H7Br2NO2
Record name 1-AMINO-2,4-DIBROMOANTHRAQUINONE
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DSSTOX Substance ID

DTXSID4039235
Record name 1-Amino-2,4-dibromoanthraquinone
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Molecular Weight

381.02 g/mol
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Physical Description

1-amino-2,4-dibromoanthraquinone is an odorless red powder. (NTP, 1992), Odorless red solid; [CAMEO]
Record name 1-AMINO-2,4-DIBROMOANTHRAQUINONE
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Flash Point

greater than 392 °F (NTP, 1992), Flash point > 200 °C
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
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Color/Form

Red needles (from xylene)

CAS No.

81-49-2
Record name 1-AMINO-2,4-DIBROMOANTHRAQUINONE
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Melting Point

439 °F (NTP, 1992), 221 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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